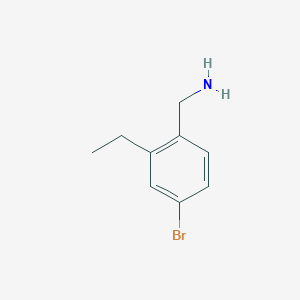

4-Bromo-2-ethyl benzylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

(4-bromo-2-ethylphenyl)methanamine |

InChI |

InChI=1S/C9H12BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2,6,11H2,1H3 |

InChI Key |

PGFZRULGWHWYJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Ethyl Benzylamine and Its Precursors/analogues

Direct Synthesis Approaches to 4-Bromo-2-ethyl benzylamine (B48309)

Direct synthesis of 4-bromo-2-ethyl benzylamine is strategically designed to introduce the bromo and aminomethyl groups onto the 2-ethylbenzene scaffold with high precision. Key methodologies include halogenation reactions, modifications of the amine group, and reductive amination techniques.

Halogenation Reactions: Regioselective Bromination of 2-ethylbenzylamine

A pivotal step in the synthesis is the regioselective bromination of 2-ethylbenzylamine, which aims to install a bromine atom at the C4 position of the aromatic ring. This selectivity is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the bromination of benzene derivatives. libretexts.org In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com For the bromination of benzene itself, a catalyst such as ferric bromide (FeBr₃) is necessary to polarize the bromine molecule (Br₂), making it a more potent electrophile. pressbooks.publibretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov The stability of this intermediate influences the reaction rate and regioselectivity. nih.gov In substituted benzenes, the existing groups on the ring direct the incoming electrophile to specific positions (ortho, meta, or para).

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic chemistry. wikipedia.org It serves as a convenient source of bromine radicals (Br•) for radical substitutions and as an electrophile in addition and substitution reactions. wikipedia.orgorganic-chemistry.org NBS is particularly effective for the regioselective bromination of aromatic compounds. mdpi.comorganic-chemistry.org For instance, the bromination of 2-ethylbenzylamine can be achieved using NBS, often in a solvent like carbon tetrachloride. evitachem.com To prevent side reactions with the amine group, it is typically protected, for example, by acetylation with acetic anhydride, prior to bromination. The subsequent treatment with NBS selectively introduces bromine at the para position relative to the activating ethyl group. This para-selectivity is a common feature in the bromination of activated aromatic rings using NBS. nih.govorganic-chemistry.org

Table 1: Bromination of Protected 2-ethylbenzylamine

| Starting Material | Reagent | Solvent | Temperature | Product | Purity | Reference |

| N-acetyl-2-ethylbenzylamine | N-Bromosuccinimide (NBS) | Tetrachloromethane | 70–80°C | N-acetyl-4-bromo-2-ethylbenzylamine | 70-75% |

Alkylation/Dimethylation of Amine Moieties in Brominated Precursors

Another synthetic route involves the alkylation or dimethylation of the amine group in a pre-brominated precursor. For instance, (4-Bromo-2-ethyl-benzyl)-dimethyl-amine can be synthesized from 2-ethylbenzylamine through a two-step process. evitachem.com The first step is the bromination of 2-ethylbenzylamine to introduce the bromine atom at the para position. evitachem.com The second step is the dimethylation of the resulting 4-bromo-2-ethylbenzylamine, which can be accomplished using reagents like dimethyl sulfate. evitachem.com This method allows for the modification of the amine functionality after the aromatic ring has been functionalized.

Reductive Amination Protocols for Benzylamine Formation

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). google.com.pg This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices. researchgate.netorientjchem.org

The synthesis of this compound and its derivatives can be effectively achieved through the reductive amination of 4-bromo-2-ethylbenzaldehyde (B1374599). nih.govscienceopen.com In this procedure, the aldehyde is reacted with an amine in the presence of a reducing agent. For example, sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent used for this transformation. nih.govscienceopen.com This method is widely applied in medicinal chemistry for the synthesis of complex amine-containing molecules. nih.govscienceopen.com The reaction can be performed under various conditions, and the choice of solvent and reducing system can be optimized to achieve high yields. orientjchem.org For instance, systems like Zn(BH₄)₂/MgBr₂ in THF have been shown to be effective for the reductive amination of various aldehydes with anilines. orientjchem.org

Table 2: Reductive Amination of Benzaldehyde (B42025) Derivatives

| Aldehyde | Amine | Reducing System | Solvent | Product | Yield | Reference |

| Benzaldehyde | Aniline (B41778) | Zn(BH₄)₂/MgBr₂ | THF | N-benzylaniline | 90% | orientjchem.org |

| 4-bromobenzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | N-(4-bromobenzyl)aniline | 88% | researchgate.net |

| 4-bromo-2-ethylbenzaldehyde | Various amines | Sodium triacetoxyborohydride | Not specified | Substituted benzylamines | Not specified | nih.govscienceopen.com |

Synthesis of this compound via Functional Group Interconversions

The synthesis of benzylamines, including this compound, can be effectively achieved by modifying existing functional groups on the aromatic ring or a benzylic precursor. These methods often involve the transformation of oxygen-containing functionalities, such as carboxylic acids, into the desired aminomethyl group.

Transformation of Carboxylic Acids to Benzylamines

A common and reliable route to primary benzylamines is through the corresponding benzoic acid derivative. This multi-step process typically begins with the conversion of a carboxylic acid into an amide or a related intermediate, which is then reduced to the amine. For a molecule like this compound, the synthesis would logically start from 4-bromo-2-ethylbenzoic acid.

The conversion can proceed via the Curtius, Hofmann, or Schmidt rearrangements, which transform a carboxylic acid into an isocyanate that can be hydrolyzed to an amine. However, these methods result in the loss of one carbon atom, yielding an aniline rather than a benzylamine. A more direct route to retain the carbon skeleton is the conversion of the carboxylic acid to a carboxamide, followed by reduction.

The general sequence is as follows:

Amide Formation : The carboxylic acid (e.g., 4-bromo-2-ethylbenzoic acid) is first activated, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia equivalent to form the primary amide (4-bromo-2-ethylbenzamide).

Reduction of the Amide : The amide is subsequently reduced to the benzylamine. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being a classic choice. Alternative reducing agents include borane (B79455) (BH₃) complexes, such as BH₃·THF, which can also efficiently reduce amides to amines under milder conditions.

This two-step sequence is a cornerstone of synthetic organic chemistry for preparing benzylamines from readily available benzoic acids.

Nucleophilic Aromatic Substitution in Benzylamine Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a pathway for introducing nucleophiles, including amines, onto an aromatic ring. However, for the direct synthesis of a benzylamine like this compound, this method is not typically employed to form the C-N bond of the benzylamine itself. SNAr reactions require a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halogen). In the case of a potential precursor like 4-bromo-2-ethyltoluene, the bromine atom is not sufficiently activated for direct displacement by an amine under standard SNAr conditions.

Instead, nucleophilic substitution is more relevant in the synthesis of benzylamines when it occurs at the benzylic position of a pre-functionalized substrate, such as a benzyl (B1604629) halide. For instance, if one were to synthesize an analogue, a typical reaction would be the displacement of a halide from a benzyl halide by an amine nucleophile. A common method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid over-alkylation.

The sequence for a related synthesis would be:

Halogenation : A precursor like 4-bromo-2-ethyltoluene would first undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) to form 4-bromo-1-(bromomethyl)-2-ethylbenzene.

Nucleophilic Substitution : The resulting benzyl bromide would then be treated with a nitrogen nucleophile. Using sodium azide (B81097) (NaN₃) followed by reduction is a common method (the Staudinger reaction or reduction with LiAlH₄). Alternatively, reacting the benzyl bromide with potassium phthalimide followed by hydrolysis (e.g., with hydrazine) also yields the primary benzylamine.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis to form C-N bonds with high efficiency and selectivity. These methods are particularly valuable for constructing substituted benzylamines and their precursors.

Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aromatic halides. While the direct palladium-catalyzed amination of an unactivated aryl halide (Buchwald-Hartwig amination) would lead to an aniline, these catalytic systems can be adapted to synthesize benzylamines.

One prominent strategy involves a two-step sequence starting from an aryl halide:

Cyanation : The aryl halide (e.g., 4-bromo-2-ethyl-1-iodobenzene) can undergo a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) to introduce a nitrile group, yielding 4-bromo-2-ethylbenzonitrile.

Reduction : The resulting benzonitrile (B105546) is then reduced to the primary benzylamine. A variety of reducing agents can accomplish this, including LiAlH₄, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or palladium catalyst), or other hydride reagents.

This cyanation-reduction sequence is a robust method for converting aryl halides into benzylamines, effectively adding a CH₂NH₂ group to the aromatic ring.

| Reaction Step | Typical Reagents | Intermediate/Product | Reference |

| Pd-catalyzed Cyanation | Aryl Halide, Zn(CN)₂, Pd(PPh₃)₄ | Benzonitrile | |

| Nitrile Reduction | Benzonitrile, H₂, Raney Ni | Benzylamine | |

| Nitrile Reduction | Benzonitrile, LiAlH₄, THF | Benzylamine |

Other Transition-Metal Catalysis in Benzylamine Synthesis

While palladium dominates the field of C-N cross-coupling, other transition metals like copper and nickel also serve as effective catalysts in benzylamine synthesis.

Copper-Catalyzed Reactions : Copper-catalyzed reactions, often referred to as Ullmann-type couplings, have historically been used for C-N bond formation. Modern variations use ligands to facilitate the reaction under milder conditions. For instance, copper catalysis can be employed in the amination of aryl halides. Similar to palladium, these methods are more commonly used to form anilines directly. However, they can be integral in synthesizing precursors.

Nickel-Catalyzed Reactions : Nickel catalysts are gaining prominence as a more economical alternative to palladium for cross-coupling reactions. Nickel catalysts can be used for the cyanation of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. The resulting nitrile can then be reduced to the benzylamine as previously described. Furthermore, nickel catalysts are highly effective for the reduction of nitriles to primary amines, often showing excellent selectivity and functional group tolerance.

These catalytic approaches provide versatile and powerful alternatives for the synthesis of complex molecules like this compound, allowing for the strategic functionalization of aromatic precursors.

Chemical Reactivity and Advanced Synthetic Transformations of 4 Bromo 2 Ethyl Benzylamine

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key site for transformations that form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is typical of an aryl halide, making it amenable to various metal-catalyzed and nucleophilic substitution reactions.

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 4-bromo-2-ethyl benzylamine (B48309) is generally difficult, it can proceed under specific, often harsh, conditions or via alternative mechanisms.

SNAr Mechanism: This mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (bromine). Since the ethyl and benzylamine groups are not strongly electron-withdrawing, the direct displacement of bromine by a nucleophile via the SNAr pathway is unfavorable.

Elimination-Addition (Benzyne) Mechanism: A more plausible pathway for nucleophilic substitution on this substrate involves the formation of a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This occurs in the presence of a very strong base, such as sodium amide (NaNH₂). The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, leading to the elimination of hydrogen bromide and the formation of a transient aryne. masterorganicchemistry.com The nucleophile then attacks either of the two carbons of the triple bond, followed by protonation to yield a mixture of substitution products.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.orgfishersci.se This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgyoutube.com 4-Bromo-2-ethyl benzylamine serves as the organic halide partner in this transformation.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov The unprotected primary amine on the benzyl (B1604629) group can sometimes pose a challenge by coordinating to the palladium catalyst, but appropriate selection of ligands and reaction conditions can mitigate this issue. nih.govresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions with Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| ortho-bromoaniline derivative | Phenylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 95% nih.gov |

| ortho-bromoaniline derivative | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 97% researchgate.net |

| ortho-bromoaniline derivative | 2-Thiopheneboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 85% researchgate.net |

Beyond C-C bond formation, the bromine atom is a handle for introducing bonds between the aromatic ring and heteroatoms like nitrogen, oxygen, and sulfur. These reactions, such as the Buchwald-Hartwig amination, are fundamental in medicinal chemistry and materials science. researcher.lifenih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine to form a new C-N bond. This would transform this compound into a derivative containing a new arylamine linkage.

C-O and C-S Coupling: Similarly, alcohols, phenols, and thiols can be coupled with the aryl bromide using specific palladium or copper catalyst systems to form aryl ethers and aryl thioethers, respectively. mdpi.comorganic-chemistry.org

These transformations typically follow a catalytic cycle similar to that of the Suzuki coupling, involving oxidative addition, ligand exchange with the heteroatom nucleophile, and reductive elimination to form the final product. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. nih.govnih.gov

Reactions Involving the Benzylic Amine Functional Group

The primary amine (-CH₂NH₂) is a versatile functional group, acting as a potent nucleophile and a base. It readily participates in a variety of classical organic reactions.

The lone pair of electrons on the nitrogen atom of the benzylamine makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acylating agents.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uklibretexts.org Controlling the degree of alkylation to selectively obtain the secondary or tertiary amine can be challenging, as the newly formed products are often more nucleophilic than the starting primary amine.

Acylation: The primary amine reacts readily with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. This transformation is often used to protect the amine group during subsequent reactions. researchgate.net

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. latech.eduvanderbilt.edu

The mechanism proceeds in two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. towson.edu

Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine. towson.edu

The formation of the C=N double bond is reversible, and the position of the equilibrium can be controlled by removing water from the reaction mixture as it is formed. vanderbilt.edu

Formation of Carbamates and Related Derivatives

The primary amine functionality of this compound serves as a versatile nucleophile for the synthesis of various derivatives, most notably carbamates. Carbamates are synthesized through the reaction of the amine with chloroformates, such as ethyl chloroformate or benzyl chloroformate. scirp.orgacs.org This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The general methodology involves dissolving the benzylamine derivative in a suitable solvent, adding a base like anhydrous potassium carbonate, and then introducing the chloroformate, often at reduced temperatures to control the reaction's exothermicity. scirp.org

The resulting carbamates are stable compounds with applications in medicinal chemistry and as protecting groups in organic synthesis. For instance, the reaction with benzyl chloroformate yields a Cbz-protected amine, a common strategy to temporarily deactivate the amine's nucleophilicity during subsequent synthetic steps. chemicalbook.com

Table 1: Illustrative Synthesis of Carbamates from Benzylamines

| Reactant A | Reactant B | Base | Solvent | Product |

|---|---|---|---|---|

| Benzylamine Derivative | Ethyl Chloroformate | K₂CO₃ | Acetone | Ethyl Benzyl Carbamate (B1207046) Derivative |

| 2-Bromoethylamine | Benzyl Chloroformate | NaOH | Dioxane/Water | Benzyl 2-bromoethylcarbamate chemicalbook.com |

This table presents generalized and specific examples of carbamate synthesis to illustrate the reaction's versatility.

Other Amine-Based Derivatizations

Beyond carbamate formation, the primary amine of this compound is amenable to a wide range of other derivatizations. These transformations leverage the nucleophilic character of the nitrogen atom.

N-Alkylation: The amine can be alkylated using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. For example, reaction with ethyl iodide would yield (4-bromo-2-ethyl-benzyl)-ethyl-amine.

Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of N-benzyl amides. This is a robust reaction used for creating peptidomimetic structures or for protecting the amine group.

Sulfonamide Synthesis: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields the corresponding sulfonamide. Sulfonamides are a critical functional group in many pharmaceutical compounds.

Imine Formation (Schiff Bases): Condensation with aldehydes or ketones under dehydrating conditions produces imines. This reaction is typically reversible and can be used in dynamic combinatorial chemistry.

These derivatizations highlight the utility of the amine handle in this compound for constructing more complex molecular architectures.

Transformations at the Benzylic Position and Aromatic Ring

Electrophilic Substitution on the Aromatic Ring (General Considerations for Similar Structures)

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three existing substituents: the bromo group, the ethyl group, and the aminomethyl group (-CH₂NH₂). masterorganicchemistry.com

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent and an ortho, para-director due to hyperconjugation and inductive effects. libretexts.org

Bromo Group (-Br): As a halogen, it is a deactivating substituent due to its electron-withdrawing inductive effect, yet it is also an ortho, para-director because of resonance effects where its lone pairs can donate to the ring. libretexts.org

Aminomethyl Group (-CH₂NH₂): The directing effect of this group is pH-dependent. In neutral or basic conditions, the amine's lone pair is available, making the group activating and ortho, para-directing. However, most EAS reactions are conducted in strong acidic conditions, which protonate the amine to form an ammonium salt (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

In a typical EAS reaction on this compound under acidic conditions (e.g., nitration with HNO₃/H₂SO₄), the strongly deactivating -CH₂NH₃⁺ group will direct incoming electrophiles to the positions meta to it (C3 and C5). The ethyl group at C2 directs ortho (C3) and para (C6). The bromo group at C4 directs ortho (C3 and C5).

Considering these competing effects:

Position C3 is favored by the ethyl group (ortho), the bromo group (ortho), and the aminomethyl group (meta).

Position C5 is favored by the bromo group (ortho) and the aminomethyl group (meta).

Position C6 is disfavored due to steric hindrance from the adjacent ethyl group.

Therefore, electrophilic attack is most likely to occur at positions C3 and C5, with the precise ratio of products depending on the specific reaction conditions and the nature of the electrophile.

Free Radical Reactions at the Benzylic Position

The ethyl group on the aromatic ring provides a reactive benzylic position—the carbon atom directly attached to the ring. This position is susceptible to free radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic π-system. libretexts.orgchemistrysteps.com

A classic example of such a reaction is side-chain bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. libretexts.org When applied to a structure like this compound, the reaction would selectively occur at the benzylic carbon of the ethyl group.

Reaction Mechanism:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical and HBr. chemistry.coach This benzylic radical then reacts with Br₂ (generated from HBr and NBS) to form the brominated product and a new bromine radical, which continues the chain reaction. libretexts.org

The product of this reaction would be 4-bromo-2-(1-bromoethyl)benzylamine. This benzylic bromide is a valuable synthetic intermediate, readily undergoing nucleophilic substitution (Sₙ1 or Sₙ2) and elimination (E1 or E2) reactions. chemistrysteps.comkhanacademy.org

Ring Functionalization through Directed Ortho Metalation (Theoretical Consideration)

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.org For this compound, several substituents could theoretically act as DMGs.

Aminomethyl Group (-CH₂NH₂): The amine functionality, particularly after protection (e.g., as a carbamate or amide), is a potent DMG. organic-chemistry.org A protected amine at position 1 would direct lithiation to the C6 position.

Bromo Group (-Br): Halogens can also function as DMGs, directing lithiation to an adjacent position. nih.gov The bromo group at C4 could theoretically direct metalation to C3 or C5.

A hierarchy of DMG "power" has been established through competition experiments. nih.gov Generally, amide and carbamate groups are stronger directors than halogens. Therefore, if the amine were protected, it would likely dominate the regiochemical outcome, directing metalation to C6.

Theoretical DoM Scenarios:

Amine Protection and Lithiation: If the primary amine is first protected (e.g., as a pivalamide, -NHCOtBu), subsequent treatment with an alkyllithium base (like n-BuLi or sec-BuLi) would be expected to deprotonate the C6 position, which is ortho to the powerful -CH₂NHPiv DMG. wikipedia.orgharvard.edu Quenching this aryllithium intermediate with an electrophile (e.g., CO₂, I₂, TMSCl) would introduce a new substituent at the C6 position.

Competition without Protection: Without protection, the acidic N-H protons would be deprotonated first. Using excess strong base could potentially lead to C-H deprotonation, but the outcome would be less predictable. The directing effects of the bromo and ethyl groups would also play a role, making regioselectivity challenging.

DoM offers a theoretical pathway to synthesize highly substituted derivatives of this compound that are not easily accessible through classical electrophilic aromatic substitution. organic-chemistry.org

Applications of 4 Bromo 2 Ethyl Benzylamine As a Building Block in Organic Synthesis

Construction of Heterocyclic Systems

The benzylamine (B48309) moiety is a well-established precursor for the formation of various nitrogen-containing heterocycles. rsc.orgrsc.org The presence of both a nucleophilic amine and an electrophilic bromine atom on the 4-Bromo-2-ethyl benzylamine scaffold makes it a particularly useful building block for constructing fused and substituted heterocyclic systems.

Synthesis of Imidazoles and Related Nitrogen Heterocycles (as related to benzylamine building blocks)

Benzylamines are frequently employed in the synthesis of nitrogen heterocycles such as benzimidazoles. researchgate.net A common strategy involves the condensation of a benzylamine with an ortho-substituted aniline (B41778), such as an o-phenylenediamine (B120857) derivative. The benzylamine can first undergo oxidation to the corresponding aldehyde, which then reacts with the diamine to form the heterocyclic ring. rsc.org

In the context of this compound, it can serve as the aldehyde precursor in a reaction with a substituted o-phenylenediamine. This reaction would lead to the formation of a 2-arylbenzimidazole, where the aryl group is the 4-bromo-2-ethylphenyl moiety. This approach allows for the direct incorporation of the substituted phenyl ring into the benzimidazole (B57391) core, a common scaffold in medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Product Structure | Heterocycle Formed |

| This compound | 1,2-Diaminobenzene | 2-(4-Bromo-2-ethylphenyl)-1H-benzo[d]imidazole | Benzimidazole |

| This compound | 4-Methyl-1,2-diaminobenzene | 2-(4-Bromo-2-ethylphenyl)-5-methyl-1H-benzo[d]imidazole | Substituted Benzimidazole |

| This compound | 4-Chloro-1,2-diaminobenzene | 5-Chloro-2-(4-bromo-2-ethylphenyl)-1H-benzo[d]imidazole | Substituted Benzimidazole |

Preparation of Quinazoline and Quinazolinone Derivatives (as related to benzylamine building blocks)

The synthesis of quinazolines and quinazolinones, important classes of compounds with a wide range of biological activities, often utilizes benzylamines as key building blocks. rhhz.netnih.gov One established method involves the reaction of a benzylamine with a 2-aminobenzamide (B116534) or a related derivative. researchgate.net This process can proceed under various conditions, including metal-free oxidative coupling, to yield 2,3-disubstituted quinazolin-4(3H)-ones. rhhz.net

This compound is an ideal substrate for these transformations. For instance, its reaction with 2-aminobenzamide in the presence of an oxidant like hydrogen peroxide can produce 2-(4-bromo-2-ethylphenyl)-2,3-dihydroquinazolin-4(3H)-one, which can be further oxidized to the corresponding quinazolinone. rhhz.netresearchgate.net This strategy provides a direct route to quinazolinones bearing the specific 4-bromo-2-ethylphenyl substituent at the 2-position. mdpi.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product Class | Potential Reaction Condition |

| This compound | 2-Aminobenzamide | Quinazolin-4(3H)-one | Metal-free, H₂O₂ oxidant rhhz.net |

| This compound | 2-Aminobenzonitrile | Quinazoline | Transition-metal catalysis rsc.org |

| This compound | Isatoic Anhydride | Quinazolin-4(3H)-one | Thermal condensation |

Access to Spirocyclic and Polycyclic Architectures (as related to brominated building blocks)

The bromine atom on the this compound molecule is a powerful functional handle for constructing more complex molecular architectures, including spirocyclic and polycyclic systems. researchgate.net Aryl bromides are common precursors in transition metal-catalyzed cross-coupling reactions, which can be used to form carbon-carbon or carbon-heteroatom bonds necessary for ring formation. nih.gov

For instance, the bromine atom can be used in an intramolecular Heck reaction or a Suzuki coupling followed by a cyclization step. A synthetic strategy could involve first modifying the benzylamine moiety to introduce a tethered alkene or boronic acid. Subsequent palladium-catalyzed intramolecular cyclization would then forge a new ring, potentially leading to a spirocyclic or polycyclic framework. The incorporation of spirocycles is a modern strategy in drug design to add three-dimensionality to molecules. nih.govsigmaaldrich.com

Synthesis of Complex Organic Architectures

Beyond the construction of fundamental heterocyclic systems, this compound is a valuable starting point for assembling more intricate and multi-functionalized organic molecules through advanced synthetic strategies.

Divergent Synthesis of Multi-functionalized Compounds

Divergent synthesis allows for the creation of multiple distinct products from a single starting material by altering reaction conditions. nih.gov this compound is well-suited for such strategies due to its two orthogonal reactive sites. The reactivity of the amine group can be harnessed under one set of conditions, while the aryl bromide can be targeted under another.

For example, the amine can be protected, followed by a Suzuki or Sonogashira coupling at the bromine position to introduce a new substituent. Subsequent deprotection and further reaction at the amine site would yield a multi-functionalized product. Conversely, the amine could first be acylated or used in a cyclization reaction, leaving the bromine atom available for a subsequent palladium-catalyzed transformation. This divergent approach enables the efficient generation of a library of structurally diverse compounds from a single precursor. rsc.orgresearchgate.net

| Starting Material | Reaction Target | Reagents / Conditions | Intermediate / Product Class |

| This compound | Amine Group | Acyl chloride, Base | N-acylated derivative |

| This compound | Bromo Group | Arylboronic acid, Pd catalyst | Biaryl derivative |

| N-Boc-4-Bromo-2-ethyl benzylamine | Bromo Group | Terminal alkyne, Pd/Cu catalyst | Alkyne-substituted derivative |

| 2-Ethyl-4-(trimethylsilyl)benzylamine | Amine Group | Aldehyde, Acid catalyst | Imine/Cyclized product |

Role in Sequential Catalytic Reactions for Advanced Molecular Construction

Sequential, or tandem, catalytic reactions are highly efficient processes where multiple bond-forming events occur in a single pot, often mediated by one or more catalysts. mdpi.com The structure of this compound allows it to be a substrate in such advanced molecular constructions.

A hypothetical sequential reaction could involve an initial palladium-catalyzed C-N coupling reaction using the amine group with a suitable partner. Following this, a change in ligand, additive, or catalyst could trigger a second reaction at the bromine site, such as a C-H activation/arylation or another cross-coupling reaction. Such sequences are at the forefront of modern synthetic chemistry, enabling the rapid assembly of complex molecules from simple building blocks. drugdiscoverytrends.com The ability to participate in multiple, distinct catalytic cycles makes molecules like this compound valuable for streamlining synthetic routes to complex targets.

Precursor in Medicinal Chemistry Research (Excluding Clinical/Biological Data)

This compound has emerged as a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. Its utility lies in the strategic placement of the bromo, ethyl, and aminomethyl functionalities on the benzene (B151609) ring, which allows for diverse chemical modifications and the introduction of this moiety into larger molecular scaffolds.

The chemical structure of this compound makes it a versatile precursor for creating novel benzylamine derivatives. The primary amine group is readily functionalized, for instance, through reactions like N-acylation. An example of this is its reaction with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534) to yield a Boc-protected derivative. This transformation is a common strategy in multi-step organic synthesis to protect the amine functionality while other parts of the molecule are being modified. google.com

The following table summarizes the synthesis of a novel benzylamine derivative from this compound:

| Starting Material | Reagent(s) | Product |

| This compound | di-tert-butyl dicarbonate, triethylamine | Boc-protected this compound |

This protective chemistry is fundamental in the design and synthesis of more elaborate molecules where the timing of reactions at different sites is critical.

In the quest for new therapeutic agents, this compound serves as a crucial intermediate. Its corresponding aldehyde, 4-bromo-2-ethylbenzaldehyde (B1374599), is also a key starting material. Through reductive amination, the 4-bromo-2-ethylbenzyl moiety can be introduced into various molecular scaffolds. scienceopen.comacs.orgnih.gov This reaction is a cornerstone in the synthesis of potential inhibitors for enzymes like the SARS-CoV-2 main protease (Mpro). scienceopen.comacs.orgnih.gov

For example, in the synthesis of trisubstituted diazepane derivatives, 4-bromo-2-ethylbenzaldehyde is reacted with a scaffold containing a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). scienceopen.comacs.orgnih.gov This sequence efficiently forges a new carbon-nitrogen bond, incorporating the 4-bromo-2-ethylbenzyl group into the final structure. scienceopen.comacs.orgnih.gov The ethyl group of the 4-bromo-2-ethylbenzylamine moiety is designed to occupy a hydrophobic pocket (the S2 pocket) in the target enzyme, while the bromine atom can form halogen bonds, potentially increasing binding affinity. scienceopen.comacs.orgnih.gov

The synthetic pathway often involves multiple steps, including the initial reductive amination followed by subsequent modifications such as amide couplings and deprotection steps to arrive at the final target compound. scienceopen.comacs.orgnih.gov

The table below outlines a synthetic pathway where this compound's precursor plays a role in generating compounds with potential pharmacological activity:

| Precursor | Reaction Type | Intermediate/Product |

| 4-bromo-2-ethylbenzaldehyde | Reductive Amination | N-(4-bromo-2-ethylbenzyl) substituted scaffolds |

| N-(4-bromo-2-ethylbenzyl) substituted scaffolds | Amide Coupling / Saponification | Complex trisubstituted diazepanes |

This strategic use of 4-bromo-2-ethyl benzaldehyde (B42025) (and by extension, its amine) highlights its importance as an intermediate in constructing molecules designed to interact with specific biological targets. scienceopen.comacs.orgnih.gov Furthermore, this compound itself is used in the synthesis of inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase. google.com

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 2 Ethyl Benzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-ethyl benzylamine (B48309), ¹H and ¹³C NMR, along with two-dimensional NMR techniques, would provide a complete picture of its molecular architecture.

Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of 4-Bromo-2-ethyl benzylamine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the ethyl group protons, and the amine protons.

The three aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern (1,2,4-trisubstituted) would lead to a specific splitting pattern. The proton at C6 (adjacent to the ethyl group) would likely be a doublet, the proton at C5 (between the bromine and the ethyl group) a doublet of doublets, and the proton at C3 (adjacent to the bromine) a doublet.

The benzylic methylene protons (-CH₂-NH₂) would likely appear as a singlet around δ 3.8 ppm. The protons of the ethyl group would present as a quartet for the methylene group (-CH₂) around δ 2.6 ppm and a triplet for the methyl group (-CH₃) around δ 1.2 ppm, with a typical coupling constant (J) of approximately 7.5 Hz. The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₂ (ethyl) | ~2.6 | Quartet |

| -CH₂ (benzyl) | ~3.8 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum for this compound would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

The carbon atom attached to the bromine (C4) would be found in the range of δ 120-125 ppm. The other aromatic carbons would resonate between δ 125 and 145 ppm. The benzylic carbon (-CH₂-NH₂) is expected around δ 45 ppm. The carbons of the ethyl group would appear in the upfield region, with the -CH₂ carbon at approximately δ 25 ppm and the -CH₃ carbon around δ 15 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~15 |

| -CH₂ (ethyl) | ~25 |

| -CH₂ (benzyl) | ~45 |

| C4 (C-Br) | ~122 |

| Aromatic CH | ~128 - 132 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, this would be crucial for confirming the coupling between the methylene and methyl protons of the ethyl group and for assigning the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would be used to unambiguously assign the signals for the benzylic and ethyl groups, as well as the protonated aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₂BrN), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₁₂⁷⁹BrN]⁺ | 213.0204 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying the components.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time would be a characteristic of the compound under the specific GC conditions. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and various fragment ions.

The mass spectrum would be expected to show the molecular ion peaks corresponding to the two bromine isotopes. A prominent fragment would likely be the benzylic cation formed by the loss of the amino group. Another characteristic fragmentation would be the loss of an ethyl radical.

Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 213/215 | [M]⁺ (Molecular ion) |

| 198/200 | [M - CH₃]⁺ |

| 184/186 | [M - C₂H₅]⁺ |

| 105 | [C₈H₉]⁺ (Loss of Br) |

This comprehensive suite of spectroscopic and spectrometric analyses would provide a definitive structural confirmation and purity assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of reactions involving this compound, LC-MS is an indispensable tool for real-time reaction monitoring and final product analysis.

The chromatographic component separates the starting material, this compound, from reactants, intermediates, and the final product. The mass spectrometer then provides mass-to-charge ratio (m/z) data for the eluted compounds, allowing for their identification. For this compound (C₉H₁₂BrN), the expected molecular weight is approximately 214.10 g/mol . The presence of a bromine atom is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da (M+ and M+2), which is a definitive indicator for the presence of a bromine atom in the molecule.

While specific experimental LC-MS data for this compound is not extensively detailed in publicly available literature, its use in the synthesis of a SARS-CoV-2 Mpro inhibitor has been documented, where LC-MS would have been a critical tool for monitoring the reaction progress and confirming the incorporation of the 4-bromo-2-ethylbenzyl moiety into the final product.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | ~214.10 g/mol |

| Expected [M+H]⁺ (⁷⁹Br) | ~214.02 |

| Expected [M+H]⁺ (⁸¹Br) | ~216.02 |

| Isotopic Pattern | Characteristic M+ and M+2 peaks in ~1:1 ratio |

Note: The values in this table are theoretical and based on the chemical structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are fundamental for the identification of functional groups within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic peaks for the amine (N-H), aromatic (C-H and C=C), and alkyl (C-H) groups, as well as the carbon-bromine (C-Br) bond.

The primary amine group (-NH₂) would typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethyl group will be identified by its C-H stretching and bending vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend (Scissoring) | 1590 - 1650 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| C-H Out-of-plane Bend | 800 - 900 | |

| Alkyl (Ethyl & Benzyl) | C-H Stretch | 2850 - 2960 |

| CH₂ Bend | ~1465 | |

| CH₃ Bend | ~1375 |

| Carbon-Halogen | C-Br Stretch | 500 - 600 |

Note: The wavenumbers presented are approximate and can be influenced by the molecular environment and sample state.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information, particularly for the aromatic ring and the C-Br bond. The symmetric stretching of the benzene (B151609) ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of substituents on the benzene ring, such as the bromo, ethyl, and aminomethyl groups, will influence the position and intensity of these absorption bands. Generally, aromatic compounds show a primary absorption band around 200 nm and a secondary, less intense band around 255 nm. The auxochromic effect of the amine and bromo substituents would be expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π (Primary)* | ~210 - 230 |

Note: These are estimated values and can vary depending on the solvent used for the analysis.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for the analysis of this compound. The purity of this compound can be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and separating it from any impurities, such as starting materials, byproducts, or isomers. A reverse-phase HPLC method is typically suitable for analyzing substituted benzylamines. sielc.com This method separates compounds based on their polarity, using a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that a C18 column is effective for this type of separation. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and resolution. sielc.com The purity of the sample is determined by integrating the area of the peaks in the resulting chromatogram; in a pure sample, a single major peak corresponding to this compound would be observed.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Newcrom R1 or equivalent C18 reverse-phase column (4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid sielc.com |

| Gradient | Isocratic or Gradient Elution (e.g., 60:40 Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, typically 5-10 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used to monitor the progress of a chemical reaction in real-time. itwreagents.comresearchgate.net For the synthesis of this compound, for instance, via the reduction of 4-bromo-2-ethylbenzonitrile, TLC can be used to track the consumption of the starting material and the formation of the amine product. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica gel. umich.edumdpi.com A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to help differentiate between the reactant and product, especially if they have similar retention factor (Rf) values. libretexts.orgrochester.edu The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane and ethyl acetate. rsc.org The separated spots are visualized, commonly under UV light, as aromatic compounds absorb UV radiation. mdpi.com The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. libretexts.org

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates mdpi.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) rsc.org |

| Visualization | UV Lamp (254 nm) |

| Hypothetical Rf (Starting Material) | ~0.65 (e.g., 4-bromo-2-ethylbenzonitrile) |

| Hypothetical Rf (Product) | ~0.20 (this compound, more polar) |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov While the specific crystal structure of this compound is not publicly documented, the data obtained from such an analysis would be presented in a standardized format. The table below shows representative crystallographic data for a related bromo-substituted aromatic compound, (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide, to illustrate the type of information generated. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀BrN₃O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 4.8718 (17) Å |

| b = 6.842 (2) Å | |

| c = 10.709 (4) Å | |

| Unit Cell Angles | α = 98.014 (5)° |

| β = 93.258 (6)° | |

| γ = 97.413 (5)° | |

| Volume (V) | 349.5 (2) ų |

Computational and Theoretical Studies of 4 Bromo 2 Ethyl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to view and understand molecular systems. These methods, based on the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, electronic structures, and various other properties of molecules like "4-Bromo-2-ethyl benzylamine".

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For "4-Bromo-2-ethyl benzylamine (B48309)," DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise model of its molecular architecture.

To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical yet representative optimized geometric parameters for "this compound," based on typical values for similar molecular structures.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| C-N | 1.47 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (ethyl) | 1.54 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-N | 121.0° |

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of various molecular properties. For "this compound," ab initio calculations can be used to determine properties such as the dipole moment, polarizability, and vibrational frequencies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The presence of the ethyl and benzylamine groups in "this compound" allows for rotational freedom around several single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and to map the potential energy landscape of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of "this compound" will arrange themselves in a specific, repeating three-dimensional pattern known as a crystal lattice. The nature of this arrangement, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. These can include hydrogen bonds involving the amine group, halogen bonds involving the bromine atom, van der Waals forces, and π-π stacking interactions between the aromatic rings.

Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. This analysis maps the close contacts between neighboring molecules in the crystal, providing a detailed picture of the forces that hold the crystal together. Understanding the crystal packing is important for predicting the physical properties of the solid material, such as its melting point and solubility. The presence of the bromine atom is particularly interesting as it can participate in halogen bonding, a directional interaction that can significantly influence the crystal structure. nih.gov

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals provide valuable information about where and how a molecule is likely to react.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, making these sites susceptible to electrophilic attack. Conversely, the LUMO will be distributed over the aromatic ring and the carbon-bromine bond, indicating potential sites for nucleophilic attack.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron from the HOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for predicting the reactivity of "this compound" in various chemical reactions.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 eV |

| Chemical Softness (S) | 1 / (2η) | 0.167 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |

Following a comprehensive search for scientific literature, specific computational and theoretical studies detailing the properties of This compound are not publicly available. The requested detailed analyses, such as calculations of electrophilicity, HOMO-LUMO energy levels, predicted spectroscopic data, and reaction mechanism elucidations, appear not to have been published for this specific compound.

While the methodologies outlined are standard in computational chemistry for characterizing novel molecules, the specific data for "this compound" is required to generate the requested article. Without access to dedicated research on this compound, providing a thorough, informative, and scientifically accurate article according to the specified structure is not possible.

General theoretical concepts can be described for each requested section, but the application and resulting data are unique to the molecule being studied. For instance, Density Functional Theory (DFT) is a common method to calculate properties like electrophilicity and frontier molecular orbitals (HOMO-LUMO). nih.govnih.gov Similarly, Time-Dependent DFT (TD-DFT) is used for simulating UV-Vis spectra, and various computational approaches exist for predicting NMR chemical shifts and theoretical vibrational frequencies. nih.govmdpi.comresearchgate.net However, the outputs of these calculations—the specific energy values, orbital shapes, chemical shifts, and vibrational modes—are entirely dependent on the unique electronic structure of this compound.

Due to the absence of these specific research findings, the generation of the requested article with its detailed subsections and data tables cannot be fulfilled at this time.

Reaction Mechanism Elucidation through Computational Analysis

Transition State Characterization and Reaction Pathway Analysis

There is currently no available research detailing the transition state characterization or reaction pathway analysis for chemical reactions directly involving this compound. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms, identify transition state structures, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations. Without dedicated computational studies, a detailed, data-driven discussion of the transition states and reaction pathways for this compound is not possible.

Intrinsic Reaction Coordinate (IRC) Analysis

Similarly, no Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound have been reported in the scientific literature. An IRC analysis is a computational method used to confirm that a calculated transition state structure correctly connects the reactants and products along the reaction coordinate. The absence of such studies means there is no computationally verified data to present regarding the energetic profile and mechanistic pathway from reactants to products through a specific transition state for this compound.

Q & A

Q. How can crosslinking during the synthesis of 4-Bromo-2-ethyl benzylamine derivatives be minimized?

Crosslinking often arises during amine-epoxy reactions due to secondary reactions between hydroxyl and epoxy groups. To mitigate this:

- Use a large molar excess of benzylamine derivatives (e.g., 50-fold excess) to suppress inter-chain crosslinking, as demonstrated in nanoparticle functionalization studies .

- Monitor reaction progress via THF-GPC (Gel Permeation Chromatography) to detect high molecular weight shoulders indicative of crosslinking. Adjust reagent ratios iteratively based on GPC-derived M_w/M_n values .

- Avoid relying solely on ¹H NMR for assessing derivatization, as steric hindrance or low sensitivity may obscure signals .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatographic methods : Use silica gel chromatography with gradients of ethyl acetate/hexane for brominated benzylamine derivatives.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data. For related compounds like 4-Bromo-2-fluorobenzylamine hydrochloride, recrystallization yields >95% purity .

- Distillation : For volatile intermediates, fractional distillation under reduced pressure can separate byproducts.

Advanced Research Questions

Q. How can hyperpolarized NMR elucidate binding affinities of this compound with biological targets?

- Relaxation rate analysis : Measure R_2,obs (observed transverse relaxation rates) under ligand competition (e.g., benzylamine vs. benzamidine). Higher R_2,obs values correlate with stronger binding, as shown for trypsin-like enzymes .

- Simultaneous multi-channel detection : Use 4-channel NMR to compare binding kinetics across varying ligand concentrations, ensuring minimal experimental parameter adjustments .

Q. What computational models predict the solubility and partitioning behavior of this compound?

- Multivariate analysis : Correlate aqueous solubility with experimentally derived parameters (e.g., pKa, logP) using partial least squares (PLS) regression, as validated for benzylamine salts .

- UNIFAC model : Apply group contribution methods to estimate octanol/water partition coefficients (logP), critical for environmental fate studies .

Q. How do reaction conditions influence 1,2- vs. 1,4-addition pathways in benzylamine derivatives?

- ReactIR spectroscopy : Track reaction intermediates in real time. For example, 1,2-addition dominates in crotonaldehyde systems, while 1,4-addition prevails with methyl vinyl ketone .

- DFT calculations : Validate observed regioselectivity by modeling transition-state energies and orbital interactions .

Q. Can biocatalytic cascades enable sustainable synthesis of this compound?

- Enzyme engineering : Design multi-step cascades (e.g., 9-step pathways for benzylamine production) using engineered transaminases or dehydrogenases .

- Substrate flexibility : Test renewable feedstocks (e.g., glycerol, glucose) to replace petrochemical precursors, optimizing yield via metabolic pathway engineering .

Contradictions and Methodological Gaps

- Analytical limitations : While GPC effectively monitors crosslinking in polymer-functionalized benzylamines , ¹H NMR may fail due to signal overlap or low sensitivity. Complementary techniques like LC-MS are recommended.

- Solubility discrepancies : Predicted logP values (via UNIFAC) may deviate from experimental data for halogenated benzylamines. Cross-validate with laser monitoring or shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.